REACTION_SMILES
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[Br:11][c:12]1[cH:13][c:14]2[c:22]([cH:23][cH:24]1)-[c:21]1[c:16]([cH:17][cH:18][cH:19][cH:20]1)[CH2:15]2.[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:1][Si:2]([N-:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:8])[CH3:9].[CH3:25][I:26].[K+:10]>>[cH:12]1[cH:13][c:14]2[c:22]([cH:23][cH:24]1)-[c:21]1[c:16]([cH:17][cH:18][cH:19][cH:20]1)[CH2:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)Cc1ccccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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c1ccc2c(c1)Cc1ccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |